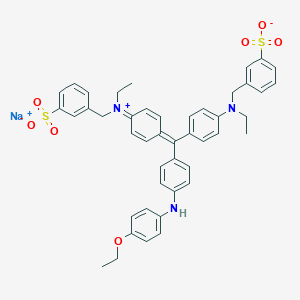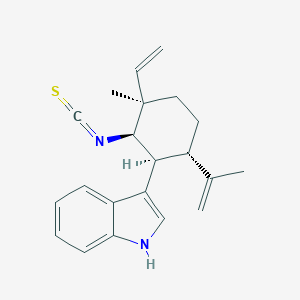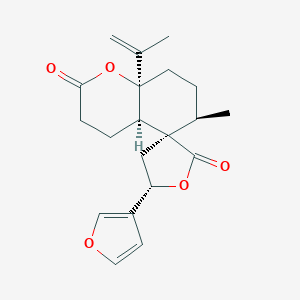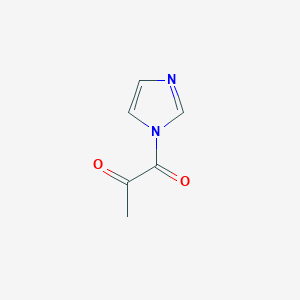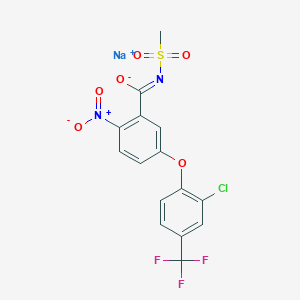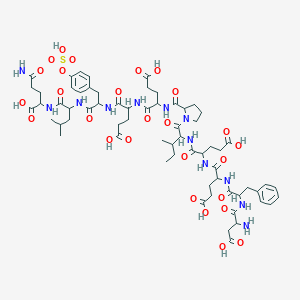
alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , due to its complexity, is expected to be synthesized and analyzed through advanced biochemical and chemical techniques. Such compounds, often peptides or peptide-like substances, are synthesized via stepwise addition of amino acids or by coupling amino acid derivatives, employing strategies that may include solid-phase synthesis or enzymatic reactions.
Synthesis Analysis
Synthetic approaches for complex peptides typically involve the use of protecting groups to prevent unwanted side reactions and the selective formation of peptide bonds between amino acids. A novel synthesis route for α-alkylated aspartic and glutamic acids suggests the use of chiral auxiliaries and cyclic succinimide derivatives to stabilize specific peptide conformations (Obrecht et al., 1995). This method could potentially be adapted for the synthesis of highly complex peptides.
Molecular Structure Analysis
The molecular structure of peptides, including the compound of interest, is characterized by the sequence of amino acids and the three-dimensional conformation which is crucial for its biological function. X-ray crystallography and NMR spectroscopy are common techniques used to determine peptide structures. The structure often involves various secondary structures like α-helices and β-sheets, stabilized by hydrogen bonds.
Chemical Reactions and Properties
Peptides undergo specific chemical reactions, including enzymatic hydrolysis, which can cleave peptide bonds, and reactions with specific reagents that target amino acid side chains. The reactivity and stability of peptides like the one are influenced by the nature of their side chains and the peptide backbone. For instance, enzymatic reactions of methionine sulfoximine provide insight into the types of transformations that amino acid derivatives can undergo (Cooper et al., 1976).
Physical Properties Analysis
The physical properties of peptides, such as solubility, melting point, and optical rotation, depend on the amino acid composition and sequence, as well as the peptide’s conformation. These properties are crucial for the purification and characterization of peptides. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are typically used for these purposes.
Chemical Properties Analysis
The chemical properties of peptides are defined by their functional groups, including carboxyl, amino, hydroxyl, and others. The ionization states of these groups, influenced by the pH of the solution, affect the peptide's behavior in biological systems and in reactions. For example, the dissociation constants of aspartyl and glutamyl carboxyl groups have been studied to understand their reactivity (Nozaki & Tanford, 1967).
Wissenschaftliche Forschungsanwendungen
Metabolism and Synthesis in the Brain
Research on glutamine synthesis highlights its critical role in neurotransmitter metabolism within the brain. Glutamine synthesis in astrocytes is essential for the synthesis of the inhibitory neurotransmitter GABA in neurons. This process relies on the metabolic interplay between astrocytes and neurons, where astrocytes play a crucial role in synthesizing glutamine from glutamate, a key excitatory neurotransmitter. This metabolic pathway ensures the availability of glutamine as a precursor for neurotransmitter synthesis, underlying its importance in maintaining neurotransmission and brain function (Peng et al., 1993).
Biomedical Applications of Poly-amino Acids
The synthesis and biomedical applications of poly-amino acids, such as poly-glutamic acid and poly-lysine, synthesized through chemical and microbiological methods, have been extensively studied. These compounds, due to their water solubility, biodegradability, edibility, and non-toxicity, show promise in various biomedical applications, including drug delivery systems and biological adhesives. Their unique physicochemical properties make them suitable candidates for developing new materials and therapies in medicine (Shih et al., 2004).
Eigenschaften
IUPAC Name |
5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H90N12O27S/c1-5-33(4)53(75-58(92)41(21-26-51(84)85)68-55(89)38(18-23-48(78)79)69-60(94)44(29-34-10-7-6-8-11-34)72-54(88)37(65)31-52(86)87)63(97)76-27-9-12-46(76)62(96)70-40(20-25-50(82)83)56(90)67-39(19-24-49(80)81)57(91)74-45(30-35-13-15-36(16-14-35)103-104(100,101)102)61(95)73-43(28-32(2)3)59(93)71-42(64(98)99)17-22-47(66)77/h6-8,10-11,13-16,32-33,37-46,53H,5,9,12,17-31,65H2,1-4H3,(H2,66,77)(H,67,90)(H,68,89)(H,69,94)(H,70,96)(H,71,93)(H,72,88)(H,73,95)(H,74,91)(H,75,92)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,98,99)(H,100,101,102) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTFLFZDIZEZKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H90N12O27S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583166 |
Source


|
| Record name | alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1491.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |
CAS RN |
109528-50-9 |
Source


|
| Record name | alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









